(4-Chloro-2-isobutoxyphenyl)methanol
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Overview
Description
(4-Chloro-2-isobutoxyphenyl)methanol is an organic compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 g/mol It is characterized by the presence of a chloro group, an isobutoxy group, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-isobutoxyphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with isobutyl bromide in the presence of a base to form 4-chloro-2-isobutoxyphenol. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-isobutoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-chloro-2-isobutoxybenzaldehyde, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(4-Chloro-2-isobutoxyphenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Chloro-2-isobutoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that exert biological effects. These interactions can influence cellular processes and biochemical pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-isobutoxyphenyl)(cyclohexyl)methanol
- (4-Chloro-2-isobutoxyphenyl)(phenyl)methanol
- (4-Chloro-2-propoxyphenyl)methanol
Uniqueness
(4-Chloro-2-isobutoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H15ClO2 |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
[4-chloro-2-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C11H15ClO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3 |
InChI Key |
JIQFPXXONJVAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)CO |
Origin of Product |
United States |
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